molecular formula C17H18ClNO4 B5127015 2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Cat. No. B5127015
M. Wt: 335.8 g/mol
InChI Key: ACLFXNKCRNMKMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves reactions under specific conditions, utilizing catalysts and solvents such as N,N-dimethylformamide (DMF) and anhydrous potassium carbonate. For instance, the synthesis of N-methyl-2-(4-phenoxyphenoxy) acetamide is achieved by reacting N-methylchloroacetamide with 4-phenoxyphenol in DMF, yielding an 85% success rate under optimized conditions (He Xiang-qi, 2007).

Molecular Structure Analysis

The molecular structure of related compounds exhibits specific conformations and geometric parameters, as seen in 2-chloro-N-(2,4-dimethylphenyl)acetamide, where molecules are linked into chains through intermolecular hydrogen bonds, demonstrating the importance of hydrogen bonding in the structural stability (B. Gowda, S. Foro, H. Fuess, 2007).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often involve the formation of heterocycles and the investigation of reaction conditions to optimize yields. For example, N-methyl-2-[4-(4-chlorophenoxy)phenoxy] acetamide can be synthesized with a yield of about 80% under optimal conditions, highlighting the compound's reactivity and the effect of reaction parameters on yield (Gao Yonghong, 2009).

properties

IUPAC Name

2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO4/c1-11-4-6-13(18)15(8-11)23-10-17(20)19-12-5-7-14(21-2)16(9-12)22-3/h4-9H,10H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACLFXNKCRNMKMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-5-methylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.